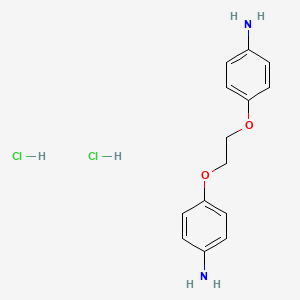

Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride

Description

Properties

CAS No. |

109690-44-0 |

|---|---|

Molecular Formula |

C14H18Cl2N2O2 |

Molecular Weight |

317.2 g/mol |

IUPAC Name |

[4-[2-(4-azaniumylphenoxy)ethoxy]phenyl]azanium;dichloride |

InChI |

InChI=1S/C14H16N2O2.2ClH/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14;;/h1-8H,9-10,15-16H2;2*1H |

InChI Key |

PRBBUNKDNQMQMM-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)OCCOC2=CC=C(C=C2)N.Cl.Cl |

Canonical SMILES |

C1=CC(=CC=C1[NH3+])OCCOC2=CC=C(C=C2)[NH3+].[Cl-].[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aniline, 4,4'-(ethylenedioxy)di-, dihydrochloride |

Origin of Product |

United States |

Preparation Methods

Williamson Ether Synthesis

This classical method involves nucleophilic substitution between an alkoxide and alkyl halide. For this compound, 4-nitroaniline could react with ethylene glycol dihalides (e.g., 1,2-dibromoethane) under basic conditions, followed by reduction of nitro groups to amines and subsequent hydrochlorination.

Reaction Scheme:

- Etherification:

$$ 2 \, \text{4-Nitroaniline} + \text{1,2-Dibromoethane} \xrightarrow{\text{KOH, EtOH}} \text{4,4'-(Ethylenedioxy)DI-nitrobenzene} + 2 \, \text{KBr} $$ - Reduction:

$$ \text{4,4'-(Ethylenedioxy)DI-nitrobenzene} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4,4'-(Ethylenedioxy)DI-aniline} $$ - Hydrochlorination:

$$ \text{4,4'-(Ethylenedioxy)DI-aniline} + 2 \, \text{HCl} \rightarrow \text{4,4'-(Ethylenedioxy)DI-aniline dihydrochloride} $$

Key parameters include maintaining anhydrous conditions during etherification to prevent hydrolysis and employing palladium on carbon (Pd-C) for selective nitro reduction.

Condensation of Aniline Derivatives with Ethylene Glycol

Direct condensation of 4-aminophenol with ethylene glycol under acidic catalysis offers a single-step route, though competing side reactions (e.g., polymerization) necessitate precise stoichiometry. A patent by CN101134730A highlights similar condensations using hydrochloric acid as both catalyst and proton source, yielding diaryl ether hydrochlorides.

Optimized Conditions:

- Molar Ratio: 2:1 (4-aminophenol : ethylene glycol)

- Catalyst: 1.1 eq HCl per aniline unit

- Temperature: 80–120°C

- Reaction Time: 4–8 hours

Post-reaction, excess HCl ensures complete protonation, and crystallization from ethanol/water mixtures isolates the dihydrochloride.

Industrial Production Methods

Scaling the synthesis of Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride requires addressing yield, purity, and cost-effectiveness. Lessons from 4,4'-methylenedianiline production (US3367969A) provide a framework:

Continuous Flow Reactor Systems

Adopting continuous flow technology minimizes side reactions and improves thermal control. For example, US3367969A achieved 92.1% yield in methylenedianiline synthesis via tubular reactors, suggesting analogous benefits for ethylenedioxy derivatives.

Table 1: Comparative Reaction Parameters for Industrial Synthesis

| Parameter | Batch Process (CN101134730A) | Continuous Flow (US3367969A) |

|---|---|---|

| Temperature Range | 80–120°C | 50–100°C |

| Reaction Time | 4–8 hours | 1.5–3 hours |

| Yield | 85–90% | 90–93% |

| Purity (Freezing Point) | 89–92°C | 90.3°C |

Catalyst Recycling

Homogeneous acid catalysts (e.g., HCl) pose challenges in recovery. Heterogeneous alternatives, such as sulfonated resins or zeolites, may enhance sustainability, though no direct studies on this compound exist.

Purification and Crystallization Techniques

The dihydrochloride salt’s solubility profile dictates purification strategies:

Solvent Selection

Ethanol-water mixtures (3:1 v/v) effectively recrystallize the product, removing unreacted aniline and oligomers. CN101134730A reports >98% purity after two recrystallizations.

Vacuum Distillation

Excess aniline and ethylene glycol are removed via vacuum distillation at 60–80°C (0.1 MPa), a method validated in CN1148344C for analogous diamines.

Challenges and Mitigation Strategies

Hydrolysis of Ethylenedioxy Bridge

Prolonged exposure to acidic or aqueous conditions risks ether cleavage. Mitigation includes:

Isomer Formation

Para-substitution dominates under kinetic control, but ortho/meta isomers may form at elevated temperatures. US3367969A highlights temperature modulation (50–100°C) to suppress isomerization.

Chemical Reactions Analysis

Types of Reactions

Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinones, while reduction reactions may yield amines. Substitution reactions can result in a variety of substituted aniline derivatives .

Scientific Research Applications

Industrial Applications

1. Polymer Production

- Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride is primarily used as an intermediate in the production of polyurethane foams and elastomers. Over 90% of the compound produced in the United States is utilized for this purpose .

- It serves as a precursor for the synthesis of polyisocyanates, which are essential in making flexible and rigid foams, coatings, adhesives, and sealants .

2. Cross-Linking Agent

- The compound acts as a cross-linking agent for epoxy resins. These resins are widely used in coatings for containers that hold beverages with an alcohol content of up to 8% . The FDA has approved its use in such applications due to its effectiveness and safety profile.

3. Analytical Chemistry

- It is employed as an analytical reagent for determining tungsten and sulfate concentrations . Its ability to form stable complexes makes it valuable in various analytical techniques.

Case Studies

Case Study 1: Use in Polyurethane Production

- A study highlighted the efficiency of using aniline derivatives in creating high-performance polyurethane elastomers. The incorporation of 4,4'-methylenedianiline dihydrochloride improved mechanical properties and thermal stability compared to traditional formulations .

Case Study 2: Epoxy Resin Formulation

- Research demonstrated that blending epoxy resins with aniline derivatives led to enhanced adhesion properties and resistance to chemical degradation. This application is crucial for industrial coatings that require durability under harsh conditions .

Safety and Environmental Impact

While the compound has beneficial applications, safety precautions are crucial due to potential health risks associated with exposure. Occupational exposure can occur through inhalation or skin contact during manufacturing processes. Proper handling protocols must be established to minimize risks .

Mechanism of Action

The mechanism of action of Aniline, 4,4’-(ethylenedioxy)DI-, dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can modulate various biochemical processes, leading to changes in cellular function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Alkylene Bridge Variations

Compounds with alkylene-dioxy bridges share a core structure but differ in bridge length, impacting steric, electronic, and solubility properties:

Key Observations :

- Solubility : Ethylenedioxy derivatives exhibit higher water solubility than methylene-bridged analogs due to the polar ether oxygen atoms and dihydrochloride salt form .

- Toxicity: Methylenedianiline (4,4'-MDA) is a known carcinogen (IARC Group 2B), whereas ethylenedioxy analogs lack explicit carcinogenicity data but may share handling precautions due to structural similarities .

Halogenated and Substituted Analogs

Halogenation or alkylation of the aromatic rings alters reactivity and toxicity:

Key Observations :

- Electron Effects : Electron-withdrawing groups (e.g., Cl) reduce basicity, while electron-donating groups (e.g., –N(CH₃)₂) enhance reactivity in nucleophilic environments.

- Applications : Halogenated derivatives are often intermediates in dye synthesis, whereas alkylated amines are used in drug discovery .

Physicochemical and Toxicological Data

Physical Properties

Toxicity Profile

Biological Activity

Aniline, 4,4'-(ethylenedioxy)DI-, dihydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores the various aspects of its biological effects, including cytotoxicity, antiviral properties, and potential therapeutic applications.

Chemical Structure and Properties

Aniline derivatives are known for their ability to interact with biological systems due to their amine functional groups. The specific structure of 4,4'-(ethylenedioxy)DI- enhances its solubility and bioavailability, making it a subject of interest in pharmacological studies.

Biological Activities

-

Cytotoxicity

- Research indicates that aniline compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of studies on 4-anilinoquinoline-linked aniline mustards demonstrated that these compounds were more cytotoxic than their parent structures. The mechanism of action involved DNA cross-linking, which is crucial for inducing cell death in tumor cells .

- Antiviral Properties

- Anti-inflammatory Effects

- Other Therapeutic Applications

Case Studies

- Study on Antitumor Activity : A study evaluated the antitumor effects of 4-anilinoquinoline-based compounds, including 4,4'-(ethylenedioxy)DI-. The results indicated that these compounds exhibited significant antitumor activity in vivo against P388 leukemia models, although their potency was limited by poor solubility .

- Antiviral Efficacy : Another investigation focused on the antiviral capabilities of aniline derivatives against HIV. The findings revealed that these compounds could effectively inhibit HIV replication in vitro, suggesting a promising avenue for therapeutic development .

Data Table: Summary of Biological Activities

Q & A

Q. What quality control (QC) protocols ensure reproducibility in synthetic workflows?

- Recommendations :

- Use certified reference materials (CRMs) for calibration (e.g., Cayman Chemical’s Aniline hydrochloride, Item No. 21963) .

- Implement in-process checks via inline FTIR to monitor reaction progress.

- Validate purity with orthogonal methods (HPLC, NMR, elemental analysis) .

Q. How should researchers handle discrepancies between computational and experimental solubility data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.